molecular formula C11H9N3O B7628423 2-(1-Methylpyrazol-4-yl)oxybenzonitrile

2-(1-Methylpyrazol-4-yl)oxybenzonitrile

Cat. No.: B7628423
M. Wt: 199.21 g/mol
InChI Key: FZDWWMNDWVDZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylpyrazol-4-yl)oxybenzonitrile, also known as MPB, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 226.24 g/mol. MPB is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

2-(1-Methylpyrazol-4-yl)oxybenzonitrile acts as a competitive inhibitor of PARP, binding to the enzyme's catalytic domain and preventing it from repairing DNA damage. This leads to the accumulation of DNA damage and eventual cell death. This compound has also been found to induce oxidative stress, leading to further DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels, which is essential for tumor growth. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-(1-Methylpyrazol-4-yl)oxybenzonitrile has several advantages for lab experiments. It is a potent inhibitor of PARP, making it a useful tool for studying DNA repair mechanisms. It is also relatively easy to synthesize and purify, making it readily available for research. However, this compound has limitations as well. It is toxic to cells at high concentrations, making it difficult to use in vivo. It also has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for 2-(1-Methylpyrazol-4-yl)oxybenzonitrile research. One potential area of study is its use as a therapeutic agent for cancer treatment. This compound has been shown to be effective in inducing apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Another potential area of study is its use in inflammatory diseases. This compound has anti-inflammatory properties, and further research could lead to the development of new treatments for diseases such as rheumatoid arthritis. Finally, this compound could be studied further to better understand its mechanism of action and potential side effects, which could lead to the development of safer and more effective treatments.

Synthesis Methods

2-(1-Methylpyrazol-4-yl)oxybenzonitrile can be synthesized through a multistep process involving the reaction of 4-chlorobenzonitrile with 1-methyl-4-hydroxypyrazole in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been optimized to yield high purity and good yields of this compound.

Scientific Research Applications

2-(1-Methylpyrazol-4-yl)oxybenzonitrile has been used in several scientific research studies due to its unique properties. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to DNA damage and ultimately cell death, making this compound a potential therapeutic agent for cancer treatment.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-8-10(7-13-14)15-11-5-3-2-4-9(11)6-12/h2-5,7-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDWWMNDWVDZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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